molecular formula C13H12N2O2 B8706437 N-(6-methoxy-pyridin-3-yl)-benzamide

N-(6-methoxy-pyridin-3-yl)-benzamide

Cat. No.: B8706437
M. Wt: 228.25 g/mol
InChI Key: AUEUZSXCDHBGAR-UHFFFAOYSA-N
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Description

This compound has been synthesized via manganese-mediated reductive transamidation, yielding an 88% yield under optimized conditions . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 8.26 (s, 1H), 8.02 (d, J = 8.8 Hz, 1H), 7.90–7.85 (m, 3H), 7.56 (d, J = 7.3 Hz, 1H), 7.48 (d, J = 7.4 Hz, 2H), 6.77 (d, J = 8.7 Hz, 1H), 3.93 (s, 3H).
  • ¹³C NMR: Peaks at 166.2 (amide carbonyl), 161.4 (pyridine C-O), and 53.8 ppm (methoxy group) confirm the structure .

The methoxy group enhances solubility and modulates electronic effects, influencing reactivity and biological interactions. Its synthesis is notable for avoiding harsh conditions, making it amenable to scalable production .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C13H12N2O2/c1-17-12-8-7-11(9-14-12)15-13(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

AUEUZSXCDHBGAR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridine-Benzamide Derivatives

Compound Name Pyridine Substituent Benzamide Substituent Key Properties/Activities Reference
N-(6-Methoxy-pyridin-3-yl)-benzamide 6-OCH₃ None High synthetic yield (88%); used in reductive transamidation studies
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 6-CH₃ 4-Br, 3-F 81% yield; halogenated for enhanced electrophilicity
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) 6-CH₃ 3-Br, 5-F Structural isomer of 35; similar reactivity profile
N-(2-Fluorophenyl)-benzamide derivatives (EP 3532474 B1) Varying N-heterocycles 2-F, 5-F, etc. Patent highlights substituent diversity for kinase inhibition

Key Observations :

  • Positional Effects : Methoxy at pyridine 6-position (vs. methyl in 35/36) reduces steric hindrance, favoring nucleophilic amidation .

Table 2: Bioactive Benzamide Derivatives

Compound Name Biological Activity Key Structural Features Efficacy/Notes Reference
N-(2-Diethylaminoethyl)-4-iodo-2-methoxybenzamide (6) Melanoma imaging 4-I, 2-OCH₃, diethylaminoethyl side chain 23.2% ID/g melanoma uptake at 6 h; slow urinary excretion
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) Antioxidant 4-OCH₃ phenylthiourea moiety 87.7% inhibition (CCl₄-induced oxidative stress)
N-(Phenylcarbamoyl)benzamide Cytotoxic (predicted) Phenylcarbamoyl substitution Moderate ADMET profile; suitable for lead optimization

Key Observations :

  • Melanoma Targeting: Electron-withdrawing groups (e.g., iodine) and methoxy substituents enhance tumor uptake by slowing metabolism .
  • Antioxidant Activity : Methoxy and hydroxyl groups in H10 improve radical scavenging, correlating with % inhibition .

Key Observations :

  • Green Chemistry : Ultrasound irradiation reduces reaction time and energy consumption .
  • Transamidation Efficiency : Manganese-mediated methods offer high yields for structurally complex benzamides .

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